TrkA Kinase Inhibitory Potency: Target Compound vs. Closest Patent Example Analogs
In a TrkA ELISA assay conducted at physiological pH (7.5), the target compound (Array Biopharma Example 54) demonstrated a mean IC50 of 14.2 nM [1]. This potency positions it between structurally related analogs within the same patent series, such as Example 58 (IC50 = 3.10 nM) and Example 105 (IC50 = 4.70 nM), indicating that the furan-2-carbonyl substitution provides moderate TrkA affinity that can be fine-tuned for specific selectivity requirements [2][3].
| Evidence Dimension | TrkA kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.2 nM |
| Comparator Or Baseline | Example 58: IC50 = 3.10 nM; Example 105: IC50 = 4.70 nM; Example 91: IC50 = 10.2 nM; Example 98: IC50 = 7.65 nM (all from same TrkA ELISA assay, Array Biopharma patent families) |
| Quantified Difference | ~4.6-fold less potent than Example 58; ~3.0-fold less potent than Example 105; ~1.4-fold less potent than Example 91; ~1.9-fold less potent than Example 98 |
| Conditions | TrkA ELISA, pH 7.5, Immulon 4HBX 384-well microtiter plates coated with poly(Glu, Ala, Tyr; 6:3:1; Sigma P3899) |
Why This Matters
This moderate potency makes the target compound a valuable scaffold for developing TrkA inhibitors with tunable selectivity, rather than maximal potency, which is critical for minimizing off-target kinase inhibition in therapeutic applications.
- [1] BindingDB. BDBM136637: TrkA IC50 = 14.2 nM (EntryID 6533, 160). Assay: ELISA, pH 7.5. Available at: http://bindingdb.org (accessed 30 Apr 2026). View Source
- [2] BindingDB. BDBM136641: TrkA IC50 = 3.10 nM (Example 58). Available at: http://bindingdb.org. View Source
- [3] BindingDB. BDBM136688: TrkA IC50 = 4.70 nM (Example 105). Available at: http://bindingdb.org. View Source
